molecular formula C24H22Cl2N6O2 B2739660 BDP-13176

BDP-13176

Cat. No.: B2739660
M. Wt: 497.4 g/mol
InChI Key: BMOUOZDRMBLNSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP-13176 is a potent inhibitor of the actin-bundling protein Fascin-1. Fascin-1 is an actin-binding protein that plays a critical role in the formation of cell surface protrusions such as filopodia and invadopodia, which are essential for cell migration and invasion. Fascin-1 is typically absent or expressed at low levels in normal epithelial tissues but is overexpressed in various cancers, where it contributes to cancer cell metastasis by promoting cell migration and invasion .

Scientific Research Applications

BDP-13176 has several scientific research applications, including:

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Preparation Methods

The compound has a molecular formula of C24H22Cl2N6O2 and a molecular weight of 497.38 g/mol . The synthetic route typically involves the use of reagents such as dichlorobenzyl chloride, piperidine, and pyridine derivatives under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

BDP-13176 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-4-oxo-1-piperidin-4-yl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N6O2/c25-20-2-1-15(11-21(20)26)13-31-14-19(23(33)30-16-3-7-27-8-4-16)22-18(24(31)34)12-29-32(22)17-5-9-28-10-6-17/h1-4,7-8,11-12,14,17,28H,5-6,9-10,13H2,(H,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOUOZDRMBLNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=N2)C(=O)N(C=C3C(=O)NC4=CC=NC=C4)CC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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